sodium;naphthalene-1-sulfonate
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Overview
Description
Sodium naphthalene-1-sulfonate is an organic compound derived from naphthalene through sulfonation. It is a versatile chemical with diverse applications across various industries. This compound is primarily used as a dispersing agent and superplasticizer in the construction industry, enhancing the workability and strength of concrete. Additionally, it finds applications in the textile, ceramic, and agricultural industries due to its excellent dispersing and wetting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium naphthalene-1-sulfonate is typically synthesized by reacting naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid, which is then neutralized with sodium hydroxide to produce the sodium salt. The reaction conditions involve heating naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide under controlled temperature and stirring .
Industrial Production Methods
In industrial settings, the production of sodium naphthalene-1-sulfonate involves large-scale sulfonation of naphthalene using sulfuric acid, followed by neutralization with sodium hydroxide. The resulting product is then filtered, dried, and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium naphthalene-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1,5-disulfonic acid.
Reduction: Reduction with triphenylphosphine yields 1-naphthalenethiol.
Substitution: Fusion with sodium hydroxide followed by acidification produces 1-naphthol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Triphenylphosphine is commonly used as a reducing agent.
Substitution: Sodium hydroxide is used for fusion reactions, followed by acidification with hydrochloric acid.
Major Products
Oxidation: Naphthalene-1,5-disulfonic acid.
Reduction: 1-Naphthalenethiol.
Substitution: 1-Naphthol.
Scientific Research Applications
Sodium naphthalene-1-sulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium naphthalene-1-sulfonate involves its ability to act as a dispersing agent. It reduces the surface tension between particles, promoting uniform distribution and preventing agglomeration. This property is particularly useful in concrete admixtures, where it enhances workability and strength. In biological applications, the sulfonate group interacts with cellular components, influencing cellular adhesion and proliferation .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-naphthalenesulfonate: Similar in structure but with the sulfonate group at the 2-position.
Sodium sulfinates: Versatile building blocks for synthesizing organosulfur compounds, including sulfonamides and sulfones.
Uniqueness
Sodium naphthalene-1-sulfonate is unique due to its specific position of the sulfonate group on the naphthalene ring, which imparts distinct chemical and physical properties. Its excellent dispersing and wetting properties make it highly effective in various industrial applications, particularly as a superplasticizer in concrete .
Properties
IUPAC Name |
sodium;naphthalene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEHAIZHJZLEPQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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